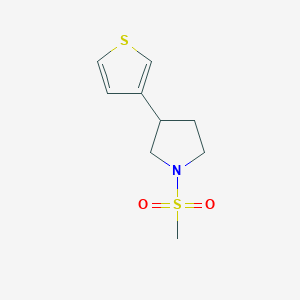

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine, also known as MS-33, is a pyrrolidine-based compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in various preclinical studies, making it a subject of interest for researchers in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry Applications

Sulfenylation of Pyrroles and Indoles : The sulfenylation of 1-substituted pyrroles and indoles, a process relevant to the synthesis of various sulfur-containing heterocyclic compounds, has been studied. The process utilizes activating or weakly deactivating substituents towards electrophilic substitution, such as alkyl and phenylsulfonylethyl groups. This method facilitates the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles, showcasing the potential of sulfur-containing reagents in diversifying pyrrole and indole derivatives (Gilow et al., 1991).

Ring-Opening/Ring-Closing Protocols : A study explored the ring-opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines, followed by modification leading to N-fused pyrroles. This approach underscores a versatile method to access N-fused pyrroles, highlighting the utility of 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine derivatives in synthesizing compounds of synthetic and biological interest (Bianchi et al., 2014).

Catalytic Asymmetric Cycloadditions : Enantioenriched 3-pyrrolines have been synthesized through a highly enantioselective catalyzed 1,3-dipolar cycloaddition of azomethine ylides with bis-sulfonyl ethylene, followed by a reductive elimination of the sulfonyl group. This method presents a novel strategy for the enantioselective synthesis of biologically active compounds, including C-azanucleosides, demonstrating the application of sulfonyl compounds in asymmetric synthesis (López-Pérez et al., 2008).

Synthesis of Anticancer Agents : Research has focused on the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents. This work involves the use of mesitylene sulfonyl chloride in the synthesis of compounds with significant cytotoxic effects on various cancer cell lines, indicating the potential of sulfonamide derivatives in anticancer drug development (Redda et al., 2011).

Material Science Applications

- Synthesis of Polyphenylquinoxalines : Thioether-bridged polyphenylquinoxalines have been synthesized for applications in material science. These polymers exhibit good solubility, thermal stability, and optical properties, making them suitable for high-refractive-index applications and low-birefringence materials. The incorporation of sulfur-containing moieties like those in 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine derivatives contributes to the unique properties of these materials (Li et al., 2010).

Eigenschaften

IUPAC Name |

1-methylsulfonyl-3-thiophen-3-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c1-14(11,12)10-4-2-8(6-10)9-3-5-13-7-9/h3,5,7-8H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAGYIHLSQHTEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B2882857.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2882864.png)

![3-[(1,3-Dioxoisoindol-2-yl)methyl]-1-ethylpyrazole-4-carbaldehyde](/img/structure/B2882867.png)